

how to reduce background noise in MTT assay readings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MTTB**

Cat. No.: **B1193148**

[Get Quote](#)

Technical Support Center: MTT Assay Troubleshooting

This guide provides solutions to common issues encountered during MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, a widely used colorimetric method for assessing cell viability and proliferation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in MTT assay readings?

High background absorbance can originate from several sources, including:

- Reagent-related issues: Degradation of the MTT solution due to light exposure or contamination, or the presence of reducing agents.[\[1\]](#)
- Culture medium components: Phenol red in the medium can absorb light at a similar wavelength as formazan, and serum components can also interfere with the assay.[\[2\]](#)
- Contamination: Microbial contamination (bacteria or yeast) in the culture medium can reduce MTT, leading to a false-positive signal.[\[1\]](#)[\[3\]](#)
- Test compound interference: The compound being tested may directly reduce the MTT reagent or absorb light at the measurement wavelength.[\[1\]](#)[\[2\]](#)

- Procedural errors: Incomplete solubilization of formazan crystals or extended incubation times can contribute to higher background readings.[4]

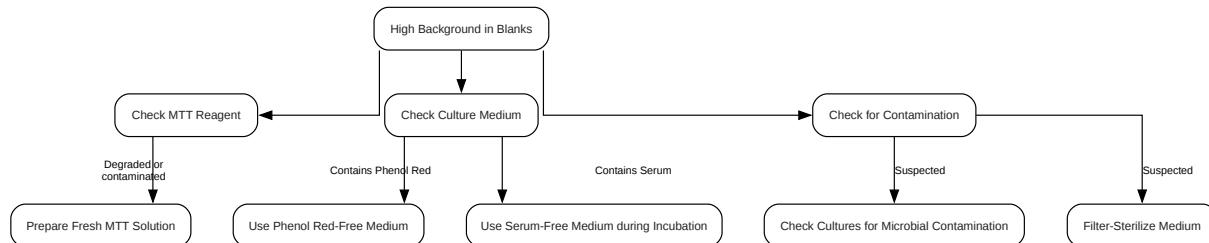
Q2: How can I determine if my test compound is interfering with the MTT assay?

To check for compound interference, set up control wells containing the culture medium, MTT reagent, and your test compound at the same concentrations used in the experiment, but without any cells.[1][2][4] If you observe a color change or high absorbance reading in these wells, it indicates that your compound is interacting with the assay.

Q3: What is the purpose of a reference wavelength, and is it necessary?

A reference wavelength (commonly 630 nm or 650 nm) is used to correct for background absorbance caused by optical variations in the microplate, such as scratches or fingerprints, and non-specific absorbance from cell debris or other components.[1][5] Subtracting the absorbance reading at the reference wavelength from the reading at the primary wavelength (typically 570 nm) can improve the accuracy of your results.[1][5] While not always mandatory, it is a recommended step for cleaner data.

Q4: Can the type of microplate I use affect my results?


Yes, the type of microplate can influence the results. For adherent cells, tissue culture-treated plates are essential to ensure proper cell attachment and growth.[1] Using non-treated plates can lead to cell detachment and inaccurate viability readings. Additionally, inconsistencies in the plastic or scratches on the plate can cause variations in absorbance readings.[5]

Troubleshooting Guides

Issue 1: High Background Absorbance in Blank Wells

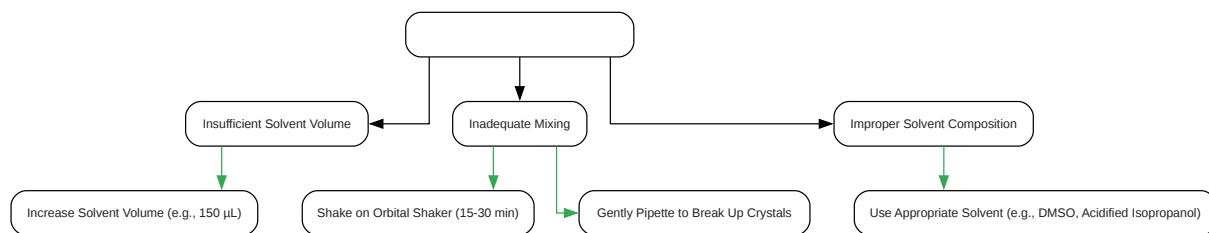
High absorbance in wells containing only culture medium and MTT reagent can obscure the signal from the cells.

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting high background in blank wells.

Detailed Methodologies:


- Evaluate MTT Reagent:
 - Protocol: Prepare a fresh 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Protect the solution from light by wrapping the container in aluminum foil.[1] Compare the background absorbance of the fresh reagent to the old one. A degraded MTT solution may appear greenish-blue.[3]
- Assess Culture Medium:
 - Protocol for Phenol Red: If your medium contains phenol red, prepare a set of blank wells with phenol red-free medium and compare the background absorbance.[2] If a significant difference is observed, switch to phenol red-free medium for the assay.
 - Protocol for Serum: Serum components can sometimes reduce MTT. During the MTT incubation step, replace the serum-containing medium with serum-free medium.[1][2]
- Screen for Contamination:

- Protocol: Visually inspect your cell cultures and medium under a microscope for any signs of bacterial or yeast contamination.^[3] If contamination is suspected, discard the medium and cultures. Ensure aseptic technique is strictly followed. Filter-sterilizing the culture medium can also help.

Issue 2: Incomplete Solubilization of Formazan Crystals

Incomplete dissolution of the purple formazan crystals leads to inaccurate and variable absorbance readings.

Logical Relationship of Causes and Solutions:

[Click to download full resolution via product page](#)

Caption: Resolving incomplete formazan solubilization.

Detailed Methodologies:

- Optimize Solubilization Procedure:
 - Protocol: After the MTT incubation, carefully remove the MTT solution without disturbing the formazan crystals. Add a sufficient volume (typically 100-150 μ L) of a suitable solubilization solvent such as DMSO, acidified isopropanol, or a 10% SDS solution in 0.01 M HCl.^[1] Place the plate on an orbital shaker and mix for at least 15 minutes to ensure complete dissolution.^[2] If crystals persist, gently pipette the solution up and down to aid in dissolving them.^[1]

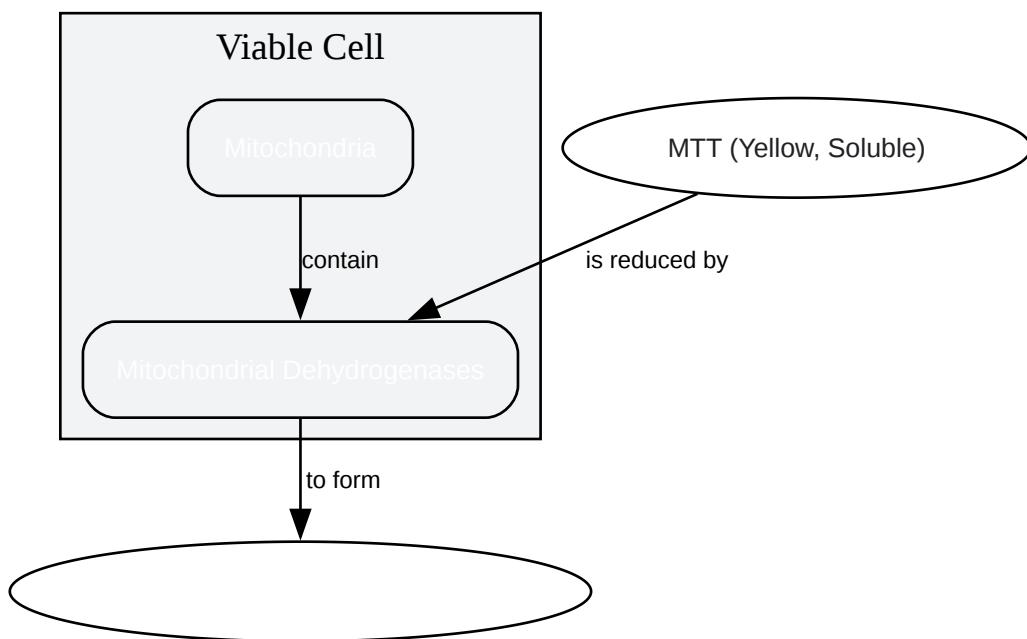
Quantitative Data Summary

The following table summarizes the typical absorbance values and the impact of troubleshooting steps.

Condition	Typical Absorbance at 570 nm	Corrective Action	Expected Outcome
Blank (Medium Only)			
Standard Medium (with Phenol Red)	0.1 - 0.3	Use Phenol Red-Free Medium	Absorbance decreases to < 0.1
Contaminated Medium	> 0.4	Use Fresh, Sterile Medium	Absorbance decreases to < 0.1
No-Cell Control (Compound + Medium)			
Interfering Compound	> 0.2	Use Alternative Viability Assay	N/A
Experimental Wells			
Incomplete Formazan Solubilization	Variable, often low with visible crystals	Increase mixing time/solvent volume	Increased and more consistent absorbance readings

Note: These values are illustrative and can vary depending on the cell type, cell density, and specific experimental conditions. The background absorbance for an MTT assay in culture medium without cells is generally expected to be low, around 0.05, but can be higher (around 0.3) depending on the medium and pH.[\[4\]](#)

Experimental Protocols


Standard MTT Assay Protocol (Adherent Cells)

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours.[\[1\]](#)[\[3\]](#)

- Compound Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
- MTT Incubation: Carefully aspirate the medium. Add 50 μ L of serum-free medium to each well to wash the cells.[1] Then, add 50 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
- Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[1] Add 100-150 μ L of a solubilization solvent (e.g., DMSO) to each well.[1]
- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm within one hour.[1]

Signaling Pathway Visualization (Conceptual):

This diagram illustrates the principle of the MTT assay.

[Click to download full resolution via product page](#)

Caption: The enzymatic conversion of MTT in viable cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [how to reduce background noise in MTT assay readings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193148#how-to-reduce-background-noise-in-mtt-assay-readings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com